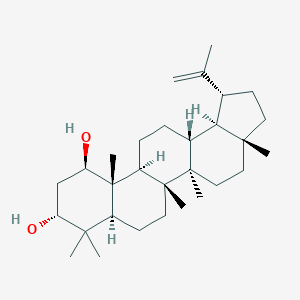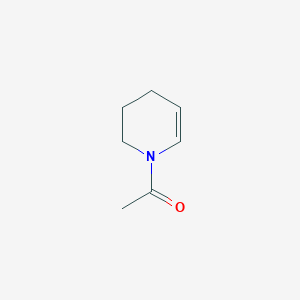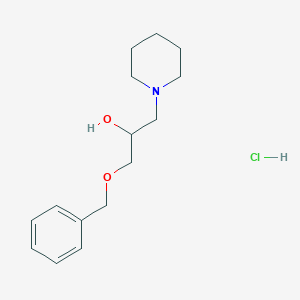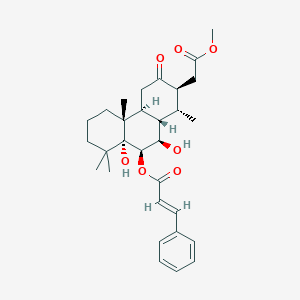
Glochidiol
Übersicht
Beschreibung
Synthesis Analysis
Glochidiol and related compounds such as glochidone have been isolated from the bark and roots of Glochidion hohenackeri, indicating their natural occurrence in specific plant species. The isolation and structural elucidation of this compound involve sophisticated spectroscopic methods, contributing to an understanding of its chemical makeup and potential for synthesis in the laboratory setting (Ganguly et al., 1966).
Molecular Structure Analysis
The molecular structure of this compound, determined through spectroscopic analysis, reveals its classification as a triterpene. This class of compounds is known for a diverse range of biological activities, which can be attributed to their complex molecular frameworks and the presence of functional groups that interact with biological targets (Ganguly et al., 1966).
Chemical Reactions and Properties
This compound's chemical properties, including its reactivity with other chemical substances and its role in potential chemical reactions, remain an area for further exploration. Research focusing on its interactions and transformations could provide insights into its mechanism of action and applications in various fields, including pharmacology and organic chemistry.
Physical Properties Analysis
The study of this compound's physical properties, such as solubility, melting point, and crystalline structure, is essential for its application in drug formulation and delivery. These properties influence the compound's stability, bioavailability, and therapeutic efficacy.
Chemical Properties Analysis
This compound's chemical properties, such as its functional groups and stereochemistry, play a crucial role in its biological activity. Understanding these properties is key to modifying the compound for enhanced activity or specificity towards biological targets. Research has shown that this compound targets the colchicine binding site of tubulin, which may explain its antiproliferative activity against lung cancer cell lines (Chen et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Effects
Glochidiol, a natural triterpenoid, has demonstrated promising anti-cancer effects. In a study by Chen et al. (2020), this compound exhibited potent antiproliferative activity against various lung cancer cell lines and effectively inhibited lung cancer xenograft tumor growth in vivo. It's proposed to function as a novel colchicine binding site inhibitor, suggesting its potential in lung cancer treatment (Chen et al., 2020).
Chemical Constituents and Structure
Ganguly et al. (1966) isolated this compound from the bark and roots of Glochidion hohenackeri and determined its stereochemistry, contributing to the understanding of its chemical structure and potential bioactive properties (Ganguly et al., 1966).
Cytotoxicity and Antifungal Activity
Antibacterial Properties
Glochidioboside, another compound related to this compound, has shown remarkable antibacterial activity against antibiotic-resistant bacteria. Lee et al. (2015) demonstrated that it affects bacterial cytoplasmic membranes, leading to cell death (Lee et al., 2015).
Wirkmechanismus
Target of Action
Glochidiol, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays crucial roles in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .
Mode of Action
This compound interacts with tubulin by targeting the colchicine binding site . This interaction is facilitated by the formation of hydrogen bonds between this compound and residues of tubulin . By binding to the colchicine site, this compound inhibits tubulin polymerization, a critical process for microtubule formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in cell division. By inhibiting tubulin polymerization, this compound disrupts microtubule formation, which can lead to cell cycle arrest and apoptosis .
Result of Action
This compound has been found to have potent antiproliferative activity against various lung cancer cell lines . In vivo, this compound effectively inhibits lung cancer HCC-44 xenograft tumor growth in nude mice . These effects are likely due to the disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-DZEONHSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318386 | |
| Record name | Glochidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6610-56-6 | |
| Record name | Glochidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glochidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)




